molecular formula C10H9N3O B1168466 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde CAS No. 107113-21-3

3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde

Cat. No.: B1168466
CAS No.: 107113-21-3
InChI Key:
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Description

3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde is a heterocyclic compound that features an imidazole ring fused with a benzene ring, an amino group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde under acidic or basic conditions. One common method involves refluxing 2-aminobenzimidazole with an aromatic aldehyde in ethanol in the presence of glacial acetic acid . Another approach includes the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch or continuous flow processes, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylic acid.

    Reduction: 3-(2-Amino-1H-benzo[d]imidazol-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. The acrylaldehyde moiety can undergo Michael addition reactions, modifying biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: Lacks the acrylaldehyde moiety but shares the benzimidazole core.

    3-(1H-benzo[d]imidazol-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde is unique due to the presence of both an amino group and an acrylaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs

Properties

IUPAC Name

(E)-3-(2-aminobenzimidazol-1-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-8-4-1-2-5-9(8)13(10)6-3-7-14/h1-7H,(H2,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPHORNTNOVGIU-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C=CC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2/C=C/C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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